molecular formula C30H52O3 B7888538 Panaxadiol

Panaxadiol

Cat. No.: B7888538
M. Wt: 460.7 g/mol
InChI Key: PVLHOJXLNBFHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panaxadiol (PD), a protothis compound-type triterpene sapogenin, is a bioactive compound derived from Panax ginseng . Structurally, it features a dammarane skeleton with hydroxyl groups at C-3 and C-12 (Figure 1) . Its molecular formula is C₃₀H₅₂O₃, with a molecular weight of 460.73 g/mol . This compound exists in stereoisomeric forms, such as 20(R)- and 20(S)-configurations, with 20(R)-Panaxadiol being the more extensively studied variant .

Properties

IUPAC Name

4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHOJXLNBFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panaxadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19666-76-3
Record name Panaxadiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19666-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

250 °C
Record name Panaxadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Efficiency

Ethanol (70–80%) and methanol are the most effective solvents for extracting ginsenosides, as demonstrated by yields of up to 42.8 mg/g total saponins from Panax ginseng roots using heat-reflux extraction (HRE) with 70% ethanol at 90°C for 6 hours. Ultrasound-assisted extraction (UAE) reduces processing time to 40 minutes while achieving comparable yields (38.9 mg/g). Notably, water-saturated n-butanol is preferred for its selective partitioning of diol-type saponins, critical for subsequent hydrolysis.

Plant Material Considerations

The total saponin content varies significantly across plant tissues. For example, Panax notoginseng stems and leaves yield 15% total saponins via ethanol extraction, while red ginseng roots contain only 2.36%. Gynostemma pentaphyllum, a non-Panax source, provides an alternative with 60% diol-type ginsenosides, enabling this compound yields of 2.62 g per 10 g extract.

Acid Hydrolysis for this compound Liberation

Acid hydrolysis is the cornerstone of this compound production, cleaving sugar moieties from ginsenosides. The choice of acid and reaction conditions determines stereoselectivity and yield.

Hydrochloric Acid-Based Hydrolysis

Concentrated HCl (37%) at room temperature for 80 hours hydrolyzes 10 g of notoginseng stem/leaf extract into 1.2 g this compound (95.6% purity) and 350 mg 20(R)-protothis compound (96.89% purity). This method avoids epimerization at C-20, preserving the R-configuration critical for bioactivity.

Sulfuric and Trifluoroacetic Acid Variants

  • Sulfuric acid (50%) : 24-hour hydrolysis at room temperature yields 1.26 g this compound (95.2% purity).

  • Trifluoroacetic acid (80%) : 60-hour treatment produces 1.1 g this compound (96.32% purity) and 780 mg 20(R)-protothis compound (97.66% purity), demonstrating superior selectivity for the R-epimer.

Comparative Analysis of Acid Systems

Acid TypeConcentrationTime (h)This compound Yield (g/10g extract)Purity (%)20(R)-Isomer Yield (mg)
Hydrochloric37%801.295.6350
Sulfuric50%241.2695.2370
Trifluoroacetic80%601.196.32780

Data sourced from patent CN102731603A.

Post-Hydrolysis Purification Strategies

Silica gel column chromatography remains the gold standard for isolating this compound from hydrolysis mixtures.

Gradient Elution Optimization

A petroleum ether-ethyl acetate gradient (10:1 to 3:1 v/v) effectively separates this compound from 20(R)-protothis compound, achieving purities exceeding 95%. The patent reports a 15–25% total yield from crude extracts, with the R-isomer constituting 7–25% of the product mixture.

Neutralization and Solvent Partitioning

Post-hydrolysis neutralization with saturated sodium bicarbonate removes residual acids, while ethyl acetate extraction minimizes polar impurities. This step is critical for reducing silica gel column loading and improving chromatographic resolution.

Limitations of Alternative Methods

Alkaline Hydrolysis Drawbacks

While alkaline conditions (e.g., NaOH/EtOH) generate 20(S)-protothis compound, they require high-temperature/high-pressure reactors and inert atmospheres, increasing operational costs. Yields are typically 30–50% lower than acid-based methods.

Enzymatic Approaches

β-Glucosidase-mediated hydrolysis suffers from prolonged reaction times (72–120 hours) and low yields (<5%) due to enzyme inhibition by sapogenin products. Immobilized enzyme systems show promise but lack industrial validation.

Industrial Scalability and Cost Considerations

The patented HCl hydrolysis method operates at ambient temperature with readily available reagents, estimating a production cost of $120–150/kg this compound. By contrast, supercritical CO₂ extraction costs exceed $500/kg due to high equipment and energy demands .

Chemical Reactions Analysis

Colorimetric Detection

Panaxadiol reacts with vanillin-sulfuric acid to form a stable red-purple chromogen (λₘₐₓ = 544 nm), enabling quantitative analysis. The reaction follows Beer’s law within 20–100 μg this compound :

ParameterValue
Reaction Temperature60°C (10 min)
Stability2 hours (ice bath)
Linear Range (μg)20–100 (this compound)
50–250 (ginseng saponins)

This method is widely used for quality control in ginseng products .

Hydrolysis of Protothis compound Saponins

This compound is generated via acid hydrolysis of protothis compound-type saponins (e.g., ginsenosides Rb1, Rc, Rd). Structural analysis via NMR (¹H, ¹³C) and GC-MS confirmed:

  • Hydrolysis Sites : Cleavage of glycosidic bonds at C-3 and C-20 .

  • Key Metabolites : M1 (Compound K) and M7 (Ginsenoside Mb) retain this compound’s core structure .

Biochemical Interactions

  • Thermogenesis : (20R)-Panaxadiol upregulates UCP1 , PRDM16 , and PGC-1α in adipocytes via cAMP/CREB signaling, promoting mitochondrial biogenesis .

  • Hemostasis : this compound induces platelet aggregation by modulating Ca²⁺ signaling and activating the PI3K/Akt/GSK3β pathway , validated by reduced bleeding time in murine models .

Structural Modifications in Natural Sources

Steaming or enzymatic processing alters this compound’s side chain:

  • Dehydroprotothis compound I/II : Formed via dehydration at C-24/C-25 during steaming .

  • Ginsenosides Rg5/Rh3 : Generated through thermal degradation of malonylginsenosides .

Scientific Research Applications

Hepatoprotective Effects

Recent studies have demonstrated that Panaxadiol Saponin (PDS-C), isolated from Panax ginseng, exhibits hepatoprotective properties. Research conducted on mice with non-alcoholic fatty liver disease (NAFLD) indicated that PDS-C significantly improved liver function and reduced oxidative stress and inflammation. The study revealed that PDS-C promotes energy metabolism and modulates immune responses, establishing a foundation for its potential clinical application in treating liver diseases .

Parameter Control Group PDS-C Treatment Group
Liver Function ImprovementNo ChangeSignificant Improvement
Oxidative Stress LevelsHighReduced
Inflammation MarkersElevatedLowered

Anti-Obesity Effects

This compound has also been investigated for its role in obesity management. A study highlighted its ability to promote the "beigeing" of white adipocytes, which is crucial for thermogenesis and metabolic regulation. The compound was shown to modulate the β2/cAMP signaling pathway, enhancing energy expenditure and fat metabolism . This mechanism positions this compound as a potential therapeutic agent in combating obesity-related metabolic disorders.

Effect Mechanism
Increased ThermogenesisModulation of β2/cAMP Pathway
Enhanced Fat MetabolismPromotion of White Fat Beigeing

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. The mechanisms involve induction of apoptosis and inhibition of angiogenesis in tumor cells, suggesting that this compound could be a promising candidate for cancer therapy .

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMCF-7<1Apoptosis Induction
Other Cancer TypesVariousVariesAnti-Angiogenic Activity

Additional Therapeutic Applications

This compound's versatility extends beyond the aforementioned applications. It has shown promise in renal protection during acute kidney injury (AKI), where it exhibited effects similar to glucocorticoids in improving kidney function under stress conditions . Furthermore, it has been implicated in cardiovascular health by enhancing vasodilation and protecting cardiomyocytes from oxidative damage .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular membranes and specific receptors. Its hydroxyl groups facilitate hydrogen bonding with membrane lipids, influencing membrane fluidity and permeability. Additionally, it may interact with nuclear receptors, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Pharmacological Activities

  • Anticancer Effects : Panaxadiol induces apoptosis in pancreatic cancer cells (PANC-1, Patu8988) by inhibiting the JAK2/STAT3 pathway, reducing Bcl-2/Bax ratios, and activating caspase-3 . Its IC₅₀ values for pancreatic cancer cell proliferation are 22.0 μM (PANC-1) and 48.9 μM (Patu8988) .
  • Anti-Inflammatory Effects : At 10 μM, PD suppresses poly(I:C)-induced inflammation in macrophages by downregulating TNF-α, IL-6, and NF-κB signaling .
  • Anti-Obesity Effects : PD modulates gut microbiota in ob/ob mice, reducing Firmicutes/Bacteroidetes ratios and improving glucose tolerance .
  • Cardioprotective Effects : PD reduces oxidative stress in ischemic/reperfused rat hearts by enhancing antioxidant enzyme activity .

Comparison with Similar Compounds

Structural and Source Comparison

This compound belongs to the protothis compound (PPD) group of ginsenosides, distinguished from protopanaxatriols (PPT, e.g., panaxatriol) by the absence of a hydroxyl group at C-6 . Key structural analogs include:

Compound Core Structure Functional Groups Natural Source
This compound Dammarane skeleton -OH at C-3, C-12 Panax ginseng
Panaxatriol Dammarane skeleton -OH at C-3, C-6, C-12 Panax ginseng
3-Oxo-PD Dammarane skeleton =O at C-3, -OH at C-12 Microbial modification
7β,15β-Dihydroxy-PD Dammarane skeleton -OH at C-3, C-7β, C-15β Microbial modification
PD Derivatives* Modified dammarane Acetylated or glycosylated groups Synthetic modification

*Examples: 3β-acetoxy-PD, 3β-palmitoyl-PD .

Pharmacological Mechanisms

Anticancer Activity

  • This compound : Inhibits JAK2/STAT3, reducing p-JAK2/p-STAT3 expression by 60–80% at 50 μM . Synergizes with 5-fluorouracil (5-FU) in colorectal cancer .
  • Panaxatriol : Primarily targets PI3K/AKT/mTOR pathways; less effective against STAT3-driven cancers .
  • PD Derivatives : 3β-acetoxy-PD shows 2-fold higher cytotoxicity (IC₅₀ = 19.51 μM in U87 glioblastoma) compared to PD (IC₅₀ = 22–48.9 μM) .

Anti-Inflammatory Activity

  • This compound : Downregulates Cxcl2, Il1b, and NF-κB in macrophages at 10 μM .
  • Ginsenoside Rg3 (PPT-type): Suppresses COX-2 and iNOS but requires higher doses (≥20 μM) for equivalent effects .

Metabolic Effects

  • This compound : Restores gut microbiota diversity in obese mice, increasing Lactobacillus by 40% .
  • Panaxatriol: No significant impact on gut microbiota reported; focuses on lipid metabolism via PPARγ .

Efficacy and Selectivity

Compound IC₅₀ (Cancer Cells) Key Targets Therapeutic Index*
This compound 22.0–48.9 μM (pancreatic) JAK2/STAT3, Bcl-2/Bax Moderate
3β-Acetoxy-PD 19.51 μM (glioblastoma) Caspase-3, Cyclin A-Cdk2 High
Panaxatriol 35.2 μM (hepatocellular) PI3K/AKT, PPARγ Low to moderate

*Therapeutic index: Ratio of cytotoxic efficacy to normal cell toxicity. PD derivatives exhibit improved selectivity due to structural modifications .

Biological Activity

Panaxadiol, a triterpenoid sapogenin derived from Panax ginseng, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article delves into its biological activity, focusing on its anticancer properties, neuroprotective effects, and other therapeutic potentials based on diverse studies.

Overview of this compound

This compound is one of the primary metabolites of ginsenosides, which are the active components of ginseng. It has been identified as a compound with potential therapeutic benefits including anticancer, neuroprotective, and anti-inflammatory properties. The compound's structure allows for various modifications that enhance its bioavailability and efficacy in biological systems .

Research has demonstrated that this compound exhibits significant anticancer activity through multiple mechanisms:

  • Inhibition of PD-L1 Expression : A study found that this compound significantly inhibited the expression of programmed cell death-ligand 1 (PD-L1) in human colon cancer cells. This inhibition was mediated through the suppression of hypoxia-inducible factor (HIF)-1α and signal transducer and activator of transcription 3 (STAT3) pathways .
  • Synergistic Effects with Other Compounds : In combination with epigallocatechin gallate (EGCG), this compound enhanced apoptotic effects in colorectal cancer cells, indicating a synergistic interaction that could lead to improved therapeutic outcomes .
  • Xenograft Studies : In vivo studies using xenograft models confirmed the anti-proliferative effects of this compound, demonstrating its potential as a viable candidate for cancer therapy .

Table: Summary of Anticancer Studies Involving this compound

StudyMethodFindings
In vitro & In vivoInhibited PD-L1 expression; reduced tumor proliferation; enhanced CTL activity
Apoptosis assayIncreased apoptosis in combination with EGCG; reduced S-phase fractions
Co-culture modelDemonstrated metabolism-dependent efficacy against tumor cells

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in inflammation and neuronal survival is being explored as a potential therapeutic avenue for conditions such as Alzheimer's disease .

Anti-Inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise in reducing inflammation. A study highlighted its ability to decrease pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway in models of acute kidney injury . This suggests that this compound could be beneficial in managing inflammatory conditions.

Case Studies and Clinical Implications

Several case studies have illustrated the clinical implications of this compound:

  • Acute Kidney Injury : A case-control study demonstrated that treatment with this compound significantly improved renal function in mice subjected to lipopolysaccharide (LPS)-induced acute kidney injury by reducing serum creatinine levels and inflammatory markers .
  • Cancer Therapy : The combination therapies involving this compound have shown enhanced efficacy in cancer treatment protocols, suggesting its role as an adjunct therapy alongside conventional treatments.

Q & A

Q. What molecular mechanisms underlie Panaxadiol's antitumor activity?

this compound inhibits tumor proliferation by downregulating PD-L1 expression, blocking immune evasion, and modulating cell cycle regulators. Key methods to validate these mechanisms include:

  • Western blotting : Assess PD-L1 protein levels in treated vs. untreated cancer cell lines (e.g., HCT-116, SW-480) .
  • Flow cytometry : Analyze cell cycle arrest (e.g., G1/S phase) via Cyclin A-Cdk2 activity and p21WAF1/CIP1 upregulation .
  • Transcriptome profiling : Identify downstream targets using RNA-Seq (e.g., NF-κB pathway modulation in RAW264.7 macrophages) .

Q. How does this compound exert neuroprotective effects?

this compound reduces oxidative stress by enhancing antioxidant enzymes (e.g., Cu/Zn-SOD, catalase) and suppressing α-secretase-mediated amyloidogenesis. Experimental approaches include:

  • Enzyme activity assays : Quantify SOD and catalase levels in neuronal models .
  • ELISA : Measure amyloid-beta (Aβ) aggregation in vitro .
  • NMR spectroscopy : Confirm structural interactions with amyloidogenic peptides .

Advanced Research Questions

Q. How can microbial biotransformation optimize this compound derivatives for enhanced bioactivity?

Aspergillus niger metabolizes this compound into hydroxylated/carbonylated derivatives with improved pharmacological properties. Key steps:

  • Biotransformation : Incubate this compound with A. niger AS 3.3926 under controlled conditions (e.g., pH 7.0, 28°C) .
  • Structural characterization : Use HPLC-ESI-MS and 1D/2D NMR to identify derivatives (e.g., 3-oxo-7β,15β-dihydroxyl-Panaxadiol) .
  • Bioactivity screening : Test anti-fibrotic activity in hepatic stellate cells (e.g., compound 6 in reduces collagen deposition by 40%) .
DerivativeMolecular WeightBioactivity Highlight
Compound 1459.3841Base structure for SAR studies
Compound 6491.3731Significant anti-hepatic fibrosis (IC₅₀: 12 μM)

Q. What experimental designs validate synergistic effects of this compound with other compounds?

Combining this compound with Epigallocatechin Gallate (EGCG) enhances apoptosis in colorectal cancer cells:

  • Dose-response matrices : Co-treat HCT-116/SW-480 cells with this compound (10–20 μM) and EGCG (10–30 μM) for 48 hours .
  • Apoptosis assays : Use Annexin V/PI staining and flow cytometry to quantify synergistic effects (e.g., 20 μM this compound + 30 μM EGCG increases apoptosis by 3-fold vs. monotherapy) .
  • Molecular docking : Analyze binding interactions with annexin V protein to identify cooperative mechanisms .

Q. How can transcriptome profiling elucidate this compound's anti-inflammatory effects?

RNA-Seq of poly(I:C)-induced macrophages reveals this compound's modulation of inflammatory pathways:

  • Library preparation : Isolate RNA from RAW264.7 cells treated with 10 μM this compound and poly(I:C) .
  • Differential gene analysis : Identify downregulated pro-inflammatory genes (e.g., Cxcl2, Il1b) via DESeq2 .
  • Pathway enrichment : Validate NF-κB suppression using KEGG analysis and qPCR .

Methodological Considerations

Q. How to resolve contradictions in this compound's dose-dependent effects across studies?

Discrepancies in cytotoxicity (e.g., 10 μM vs. 40 μM effects on macrophage viability ) require:

  • Cell line validation : Compare this compound's IC₅₀ in multiple models (e.g., cancer vs. normal cells).
  • Time-course experiments : Assess transient vs. sustained effects (e.g., 24h vs. 72h exposure).
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies .

Q. What strategies ensure reproducibility in this compound extraction and purification?

  • Chromatographic protocols : Use HPLC-DAD/ELSD with C18 columns (90% methanol eluent) for purity assessment (≥98%) .
  • Storage conditions : Store at -80°C in anhydrous DMSO to prevent degradation .
  • Reference standards : Cross-validate NMR (¹H, ¹³C) and HR-ESI-MS data with published spectra .

Data Analysis & Reporting

Q. How to standardize reporting of this compound's pharmacokinetic parameters?

Follow ARRIVE guidelines for in vivo studies:

  • Plasma half-life : Calculate via non-compartmental analysis (e.g., t₁/₂ = 4.2h in rat models) .
  • Tissue distribution : Use LC-MS/MS to quantify this compound in target organs (e.g., liver, brain) .

Q. What statistical methods address variability in this compound's antioxidant assays?

  • ANOVA with post-hoc tests : Compare treatment groups (e.g., SOD activity in oxidative stress models) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in transcriptome datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.